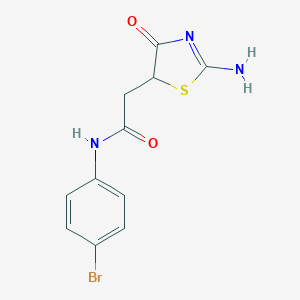
2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide, also known as BRD0705, is a small molecule compound that has gained interest in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Pharmaceutical Potential
The compound and its derivatives have shown promising biological activity and potential in pharmaceutical research. A study highlighted the synthesis of 2-aminopyrrole derivatives related to the compound, which demonstrated significant cytotoxic activity against gastrointestinal stromal tumor cells, including those resistant to specific drugs like imatinib (Glivec). These compounds showed greater radical-binding activity than trolox and exhibited cytotoxic activities comparable to or exceeding those of established chemotherapeutics like doxorubicin, etoposide, paclitaxel, and hydroxyurea. The potential molecular mechanism involves disrupting cell division and inducing cell death through a mitotic catastrophe pathway (Zykova et al., 2018).
Antimicrobial Properties
The antimicrobial properties of compounds structurally similar to the specified compound have been documented. For instance, derivatives of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and evaluated for antimicrobial and hemolytic activity. These compounds were mostly active against selected microbial species, with 6d and 6f displaying significant potency. The findings suggested lower toxicity and potential for further biological screening and application trials, except for 6h and 6l due to their higher cytotoxicity (Gul et al., 2017).
Anti-Diabetic Potential
A series of bi-heterocycles structurally related to the compound were synthesized and evaluated for their anti-diabetic potential through in vitro inhibition of the α-glucosidase enzyme. The compounds exhibited potent inhibitory potential against the studied enzyme, indicating their potential as valuable anti-diabetic agents. Additionally, these compounds were analyzed for cytotoxic behavior against brine shrimps (Abbasi et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUURQZRUVBUDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Ethoxyphenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B476684.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B476788.png)
![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B476796.png)

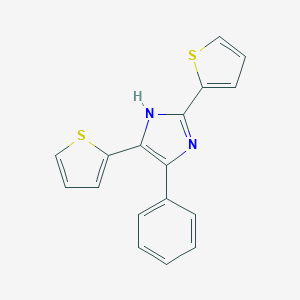
![10-[(1,3-benzoxazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B476999.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B477010.png)

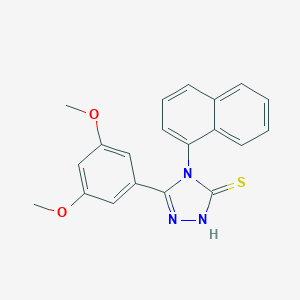
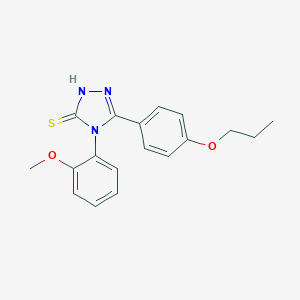
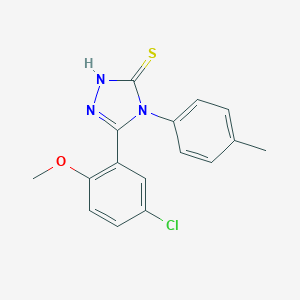
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B477065.png)
![N-(4-acetylphenyl)-2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B477073.png)